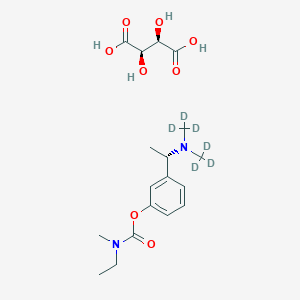

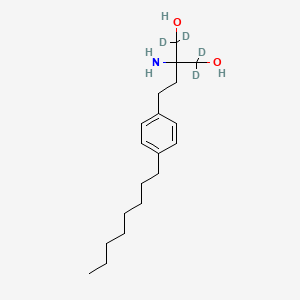

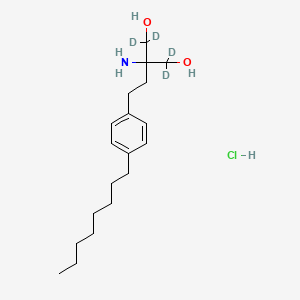

Rivastigmine D6

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Rivastigmine is a cholinesterase inhibitor used to treat mild to moderate dementia associated with Alzheimer’s and Parkinson’s disease . It is not a cure for Alzheimer’s or Parkinson’s disease, but it can improve the thinking ability in some patients .

Synthesis Analysis

The asymmetric total synthesis of (S)-rivastigmine has been achieved using direct asymmetric reductive amination as the key transformation in four steps . Another study demonstrated a chemoenzymatic asymmetric total synthesis of (S)-Rivastigmine using ω-transaminases . A third study reported a particularly efficient four-step chemoenzymatic total synthesis of (S)-rivastigmine based on a highly stereoselective bioreduction of a key prochiral carbonyl derivative mediated by Lactobacillus reuteri DSM 20016 whole cells .Molecular Structure Analysis

Structures of twelve possible conformers of rivastigmine were first analyzed and compared at the DFT/6-311+G(d) level . The conformer with the least ground state energy was further analyzed at a higher basis set .Chemical Reactions Analysis

The synthesis of (S)-rivastigmine involves esterification, asymmetric reductive amination, N-diphenylmethyl deprotection, and reductive amination . The asymmetric reductive amination is catalyzed by the iridium–phosphoramidite ligand complex and helped by some additives .Physical And Chemical Properties Analysis

Rivastigmine is a parasympathomimetic or cholinergic agent for the treatment of mild to moderate dementia of the Alzheimer’s type . It is a small molecule with an average weight of 250.3367 and a monoisotopic weight of 250.168127958 . The calculated value of the dipole moment is 2.58 debye .Scientific Research Applications

Alzheimer’s Disease Treatment

Rivastigmine is a reversible cholinesterase inhibitor indicated for the treatment of all stages of Alzheimer’s disease . It has been shown to be effective in treating the core cognitive and functional symptoms of patients with mild to moderate Alzheimer’s disease .

Development of Novel Derivatives

Recent research has focused on developing novel Rivastigmine derivatives as multi-target compounds for potential treatment of Alzheimer’s disease . These novel hybrids conjugate the active moiety of Rivastigmine with 2 isomeric hydroxyphenylbenzimidazole units .

Inhibition of Cholinesterases

The novel Rivastigmine derivatives assure the inhibition of cholinesterases . This is a key mechanism of action for Alzheimer’s disease treatment.

Inhibition of Amyloid β-Peptide Aggregation

The novel Rivastigmine derivatives also provide inhibition of amyloid β-peptide (Aβ) aggregation . This is another important therapeutic target for Alzheimer’s disease.

Antioxidation and Metal Chelation

The novel Rivastigmine derivatives exhibit antioxidation and metal chelation properties . These properties are beneficial in the context of neurodegenerative disorders like Alzheimer’s disease.

Transdermal Patch Formulation

Rivastigmine has been formulated into a transdermal patch for smooth and continuous drug delivery . This formulation increases treatment compliance due to its tolerability, efficacy, and convenience of use .

Safety And Hazards

Rivastigmine may cause serious side effects. It is fatal if swallowed, causes damage to organs through prolonged or repeated exposure, and is toxic to aquatic life with long-lasting effects . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .

Future Directions

Rivastigmine, in particular transdermal administration due to greater tolerability, has the best evidence for treatment of cognitive impairment in Parkinson’s disease dementia (PDD) . Evidence for other acetylcholinesterase inhibitors and memantine is mostly supportive but less conclusive . Research is ongoing to overcome this unmet need for treatment options for cognitive symptoms of PDD .

properties

IUPAC Name |

[3-[(1S)-1-[bis(trideuteriomethyl)amino]ethyl]phenyl] N-ethyl-N-methylcarbamate;(2R,3R)-2,3-dihydroxybutanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2.C4H6O6/c1-6-16(5)14(17)18-13-9-7-8-12(10-13)11(2)15(3)4;5-1(3(7)8)2(6)4(9)10/h7-11H,6H2,1-5H3;1-2,5-6H,(H,7,8)(H,9,10)/t11-;1-,2-/m01/s1/i3D3,4D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWHQHAUAXRMMOT-XVXYZIQCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)C.C(C(C(=O)O)O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N([C@@H](C)C1=CC(=CC=C1)OC(=O)N(C)CC)C([2H])([2H])[2H].[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rivastigmine D6 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-[2-[[1,1,1,2,3,3-hexadeuterio-3-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-hydroxyphenyl]formamide](/img/structure/B602467.png)